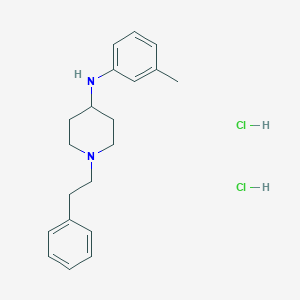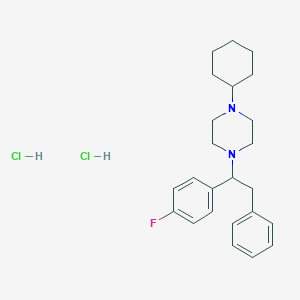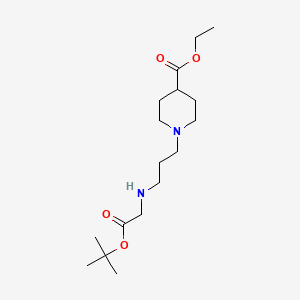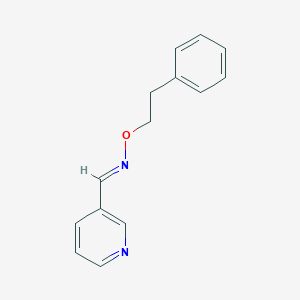
O-Phenethylnicotinaldoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Phenethylnicotinaldoxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH This compound is derived from nicotinic acid and features a phenethyl group attached to the oxime moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenethylnicotinaldoxime typically involves the reaction of nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is then further reacted with phenethyl bromide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving:
Continuous Stirred Tank Reactors (CSTRs): for efficient mixing and reaction control
Purification: Crystallization or chromatography to isolate the pure compound
Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) to ensure product consistency
化学反应分析
Types of Reactions
O-Phenethylnicotinaldoxime can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding nitroso compound
Reduction: Formation of the corresponding amine
Substitution: Nucleophilic substitution reactions at the phenethyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate
Major Products
Oxidation: Nitroso derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
O-Phenethylnicotinaldoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as an enzyme inhibitor or modulator
Medicine: Explored for its pharmacological properties, including potential neuroprotective effects
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
作用机制
The mechanism of action of O-Phenethylnicotinaldoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The phenethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.
相似化合物的比较
Similar Compounds
Nicotinaldoxime: Lacks the phenethyl group, resulting in different chemical and biological properties
Phenethylamine: Similar phenethyl group but lacks the oxime functionality
Benzaldoxime: Contains a benzyl group instead of a phenethyl group
Uniqueness
O-Phenethylnicotinaldoxime is unique due to the combination of the nicotinic acid-derived oxime and the phenethyl group. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(E)-N-(2-phenylethoxy)-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-5-13(6-3-1)8-10-17-16-12-14-7-4-9-15-11-14/h1-7,9,11-12H,8,10H2/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYFJONAJNXEU-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-65-1 |
Source


|
| Record name | O-Phenethylnicotinaldoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
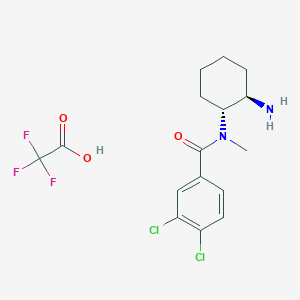

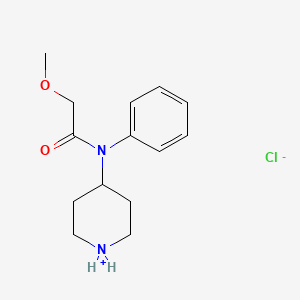
![1-Methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylicacid,methylester,monohydrochloride](/img/structure/B8100899.png)
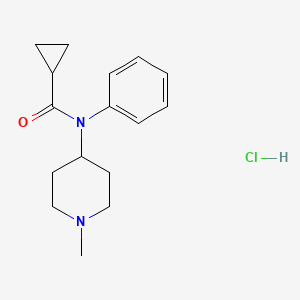
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B8100919.png)
![trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride](/img/structure/B8100921.png)
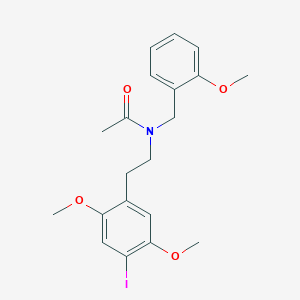
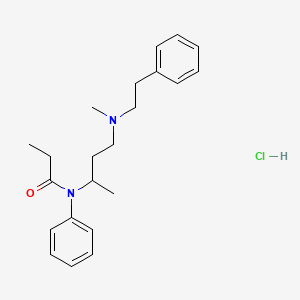
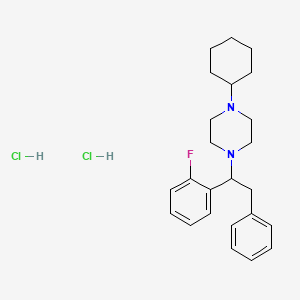
![(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B8100951.png)
